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molecular formula C14H10FNO3 B8373835 2-(2-Nitro-5-fluorophenyl)-1-phenylethanone

2-(2-Nitro-5-fluorophenyl)-1-phenylethanone

Cat. No. B8373835
M. Wt: 259.23 g/mol
InChI Key: BNRGGYIHQCTDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164499

Procedure details

To a solution of 2.12 mL (20 mmol) of 4-fluoronitrobenzene and 4.12 mL (21 mmol) of [(1-phenyl-1-ethenyl)oxy]trimethylsilane in 30 mL of THF at -78° C. was added 5.502 g (20 mmol) of TASF dissolved in 6 mL of acetonitrile and 5 mL of THF. After stirring for 3 hrs at -78° C., 1.00 mL (19.50 mmol) of bromine in 5 mL of cyclohexane was added dropwise. After being stirred for 15 min at -78° C., the mixture was warmed to room temperature and stirred further for 30 min. Thirty mL of saturated sodium bisulfite was added, and the product was extracted into four 60 mL portions of ether. The organic phase was washed with saturated sodium chloride, dried, and concentrated. Chromatography on silica using 30% ether/hexanes yielded the expected product. The yield was 1.660 g (38%) of product, which was an oil. The product material was analyzed by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
5.502 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]1([C:17]([O:19][Si](C)(C)C)=[CH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CN([S+](N(C)C)N(C)C)C.C[Si-](F)(F)(C)C.BrBr.S(=O)(O)[O-].[Na+]>C1COCC1.C(#N)C.C1CCCCC1>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[CH2:18][C:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:19])([O-:10])=[O:9] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.12 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
4.12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)O[Si](C)(C)C
Name
Quantity
5.502 g
Type
reactant
Smiles
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hrs at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred for 15 min at -78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred further for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into four 60 mL portions of ether
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)F)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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